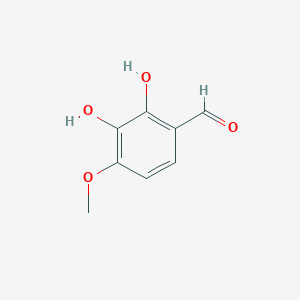












|
REACTION_CXSMILES
|
[Na].[OH:2][C:3]1[C:10]([OH:11])=[C:9]([OH:12])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].[OH-].[Na+].[CH3:15]OS(OC)(=O)=O.Cl>O>[OH:2][C:3]1[C:10]([OH:11])=[C:9]([O:12][CH3:15])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6] |f:2.3,^1:0|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
borax
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=O)C=CC(=C1O)O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
9.45 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The yellow solution was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
Vigorous stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for an additional 30 min the mixture
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with chloroform (5×300 ml)
|
|
Type
|
WASH
|
|
Details
|
The organic layer was once washed with brine
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a slightly yellowish solid which
|
|
Type
|
CUSTOM
|
|
Details
|
on crystallization from ethyl acetate-hexane
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=O)C=CC(=C1O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.9 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |